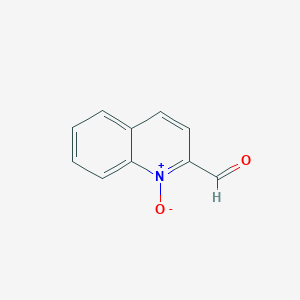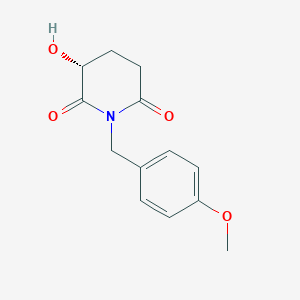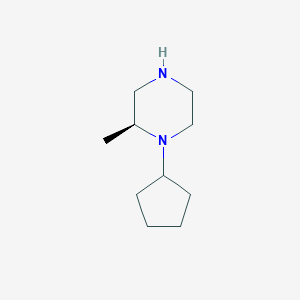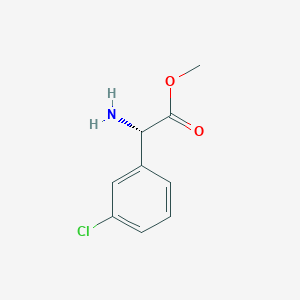
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of an amino group, a chlorophenyl group, and a methyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(3-chlorophenyl)acetate typically involves the reaction of (S)-2-amino-2-(3-chlorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of Methyl (S)-2-nitro-2-(3-chlorophenyl)acetate.
Reduction: Formation of Methyl (S)-2-amino-2-(3-chlorophenyl)ethanol.
Substitution: Formation of Methyl (S)-2-amino-2-(3-methoxyphenyl)acetate or Methyl (S)-2-amino-2-(3-cyanophenyl)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (S)-2-amino-2-(4-chlorophenyl)acetate
- Methyl (S)-2-amino-2-(2-chlorophenyl)acetate
- Methyl (S)-2-amino-2-(3-bromophenyl)acetate
Uniqueness
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. The (S)-configuration also plays a crucial role in its interaction with chiral environments in biological systems.
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-2-(3-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
MXKXDSBRKXFPGE-QMMMGPOBSA-N |
Isomerische SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)Cl)N |
Kanonische SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



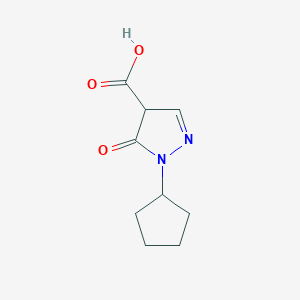
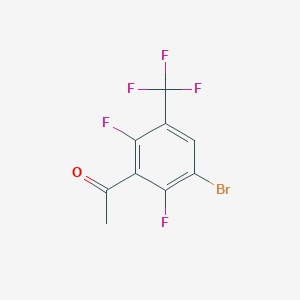
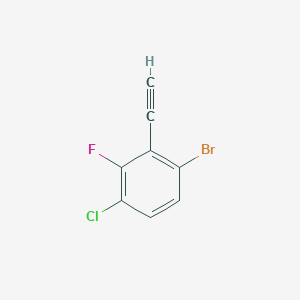

![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)

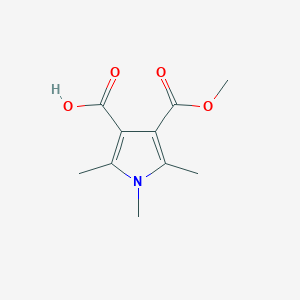
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
